N-ethyl-2-methylpropanamide

Descripción

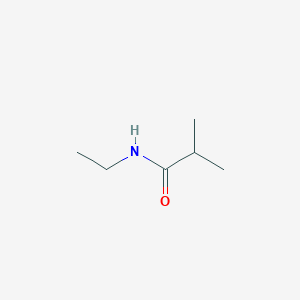

Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-7-6(8)5(2)3/h5H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLQCNJDXCGKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-2-methylpropanamide: Structure, Nomenclature, and Characterization

Abstract

This technical guide provides a comprehensive overview of N-ethyl-2-methylpropanamide, a secondary amide of interest in organic synthesis and chemical research. It details the compound's IUPAC nomenclature, chemical structure, physicochemical properties, and standard experimental protocols for its synthesis and characterization. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed technical information on this molecule.

IUPAC Nomenclature and Chemical Structure

This compound is a carboxamide, which is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amino group.[1] As a secondary amide, the nitrogen atom is bonded to one acyl group and one alkyl group, with the other bond to a hydrogen atom.[2]

The IUPAC name "this compound" can be systematically deconstructed to derive its structure:

-

Propanamide : This is the parent chain, indicating a three-carbon chain with a carbonyl group and a nitrogen atom (amide functional group).[3][4] The carbonyl carbon is designated as carbon-1.

-

2-methyl : A methyl group (-CH₃) is attached to the second carbon of the propane chain.

-

N-ethyl : An ethyl group (-CH₂CH₃) is attached directly to the nitrogen atom of the amide. The prefix "N-" is used to specify that the substituent is on the nitrogen atom, distinguishing it from an alkyl group on the carbon backbone.[2][5]

Common synonyms for this compound include N-Ethylisobutyramide and Propanamide, N-ethyl-2-methyl-.[6]

Physicochemical and Computed Properties

A summary of key identifiers and computed properties for this compound is presented below. This data is essential for researchers for substance identification, analytical method development, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 2772-54-5 | [7] |

| Molecular Formula | C₆H₁₃NO | [6][8] |

| Molecular Weight | 115.17 g/mol | [6][7][9] |

| Canonical SMILES | CCNC(=O)C(C)C | [6] |

| InChIKey | WQLQCNJDXCGKIL-UHFFFAOYSA-N | [7][8] |

| XLogP3 | 0.9 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 29.1 Ų | [6] |

Experimental Protocols

Amides are commonly synthesized through the reaction of a carboxylic acid derivative with an amine.[1] A reliable method for preparing this compound is the nucleophilic acyl substitution reaction between 2-methylpropanoyl chloride (isobutyryl chloride) and ethylamine. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the hydrochloric acid byproduct.

Methodology:

-

Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with ethylamine (2.2 equivalents) dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Reaction : The solution is cooled in an ice bath (0 °C). 2-Methylpropanoyl chloride (1.0 equivalent) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Completion : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : The reaction mixture is washed sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification : The crude amide can be purified by vacuum distillation or recrystallization to obtain this compound of high purity.

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet for the -CH₃ and a quartet for the -NCH₂-), the two equivalent methyl groups on the isobutyryl moiety (a doublet), the methine proton (-CH-), and a broad signal for the amide N-H proton.[7]

-

¹³C NMR : The carbon NMR spectrum should display peaks for the carbonyl carbon (typically δ 170–175 ppm), as well as signals for the carbons of the ethyl and 2-methylpropyl groups.[7]

-

-

Infrared (IR) Spectroscopy : This technique is used to identify the key functional groups. The spectrum should exhibit a strong absorption band around 1650 cm⁻¹ corresponding to the C=O (amide I band) stretching vibration, and another significant band around 1550 cm⁻¹ for the N-H bending vibration (amide II band).[7]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound (C₆H₁₃NO), the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ would be observed at m/z corresponding to its exact mass (115.10).[7]

Conclusion

This compound is a well-defined secondary amide whose structure is clearly described by its IUPAC name. Its synthesis and characterization can be achieved through standard, robust organic chemistry protocols. The data and methodologies presented in this guide provide the necessary technical foundation for researchers to synthesize, identify, and utilize this compound in further scientific applications, including as a building block in the synthesis of more complex molecules.[7]

References

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 6. This compound | C6H13NO | CID 528630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2772-54-5 | Benchchem [benchchem.com]

- 8. Propanamide, N-ethyl-2-methyl [webbook.nist.gov]

- 9. Compound 528630: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

An In-depth Technical Guide to N-ethyl-2-methylpropanamide: Molecular Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-ethyl-2-methylpropanamide, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Data

This compound is a chemical compound with the molecular formula C6H13NO.[1][2] Its molecular weight is approximately 115.17 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C6H13NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2772-54-5 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are provided as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of a carboxylic acid derivative, such as an acyl chloride, with an amine.

Materials:

-

Isobutyryl chloride

-

Ethylamine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve ethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add isobutyryl chloride dropwise to the cooled ethylamine solution using an addition funnel. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation or column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrumentation: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected 1H NMR Data: The spectrum should show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the isobutyryl group (a doublet for the six methyl protons and a septet for the methine proton), as well as a broad singlet for the N-H proton.

-

Expected 13C NMR Data: The spectrum will display distinct peaks corresponding to the carbonyl carbon, the carbons of the ethyl group, and the carbons of the isobutyryl group.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Expected Data: The IR spectrum should exhibit a strong absorption band around 1640 cm-1 corresponding to the C=O stretching of the amide group, and a band around 3300 cm-1 for the N-H stretching vibration.

3. Mass Spectrometry (MS)

-

Sample Preparation: Introduce a dilute solution of the sample into the mass spectrometer.

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).

-

Expected Data: The mass spectrum will show the molecular ion peak [M]+ corresponding to the molecular weight of this compound (m/z = 115.17). Fragmentation patterns characteristic of the molecule will also be observed.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization.

Caption: Experimental workflow for this compound.

References

physical and chemical properties of N-ethylisobutyramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N-ethylisobutyramide. The information is compiled from various scientific sources and is intended to support research and development activities.

Chemical Identity and Physical Properties

N-ethylisobutyramide, also known as N-ethyl-2-methylpropanamide, is a secondary amide with the chemical formula C6H13NO.[1][2] Its molecular weight is 115.17 g/mol .[1][2] While extensive experimental data for this specific compound is limited, the following table summarizes its known and predicted physical properties.

| Property | Value | Source |

| Molecular Formula | C6H13NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Predicted Melting Point | 90-100 °C | [3] |

| Predicted Density | ~1.08 g/cm³ | [3] |

| Computed XLogP3 | 0.9 | [1] |

| Computed Topological Polar Surface Area | 29.1 Ų | [1] |

| Experimental Kovats Retention Index | 1002 (Standard non-polar) | [1][4] |

Synthesis of N-Ethylisobutyramide

The synthesis of N-ethylisobutyramide can be achieved through the reaction of an isobutyryl derivative with ethylamine.[3] A common and effective method is the nucleophilic acyl substitution of isobutyryl chloride with ethylamine.

General Experimental Protocol: Amidation via Acyl Chloride

This protocol describes a general procedure for the synthesis of N-ethylisobutyramide from isobutyryl chloride and ethylamine.

Materials:

-

Isobutyryl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in the chosen anhydrous aprotic solvent.

-

Add an equimolar amount of the tertiary amine base to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add an equimolar amount of isobutyryl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., thin-layer chromatography (TLC)).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethylisobutyramide.

-

The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of N-ethylisobutyramide.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data: [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.1 - 1.3 | Triplet | 3H | -CH₂CH₃ (ethyl group) |

| ~ 1.1 - 1.2 | Doublet | 6H | -CH(CH₃ )₂ (isopropyl group) |

| ~ 2.3 - 2.5 | Septet | 1H | -CH (CH₃)₂ (isopropyl group) |

| ~ 3.2 - 3.4 | Quartet | 2H | -CH₂ CH₃ (ethyl group) |

| ~ 5.5 - 6.5 | Broad Singlet | 1H | -NH - (amide proton) |

Predicted ¹³C NMR Spectral Data: [3]

| Chemical Shift (ppm) | Assignment |

| ~ 15 - 20 | -CH₂CH₃ (ethyl group) |

| ~ 19 - 21 | -CH(CH₃ )₂ (isopropyl group) |

| ~ 35 - 37 | -CH (CH₃)₂ (isopropyl group) |

| ~ 34 - 36 | -CH₂ CH₃ (ethyl group) |

| ~ 175 - 178 | C =O (carbonyl group) |

NMR Analysis Workflow:

Caption: A logical workflow for the structural elucidation of N-ethylisobutyramide using NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of N-ethylisobutyramide is expected to show characteristic absorption bands for a secondary amide.

Predicted IR Spectral Data: [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1640 | Strong | C=O stretch (Amide I band) |

| ~ 1550 | Strong | N-H bend (Amide II band) |

Mass Spectrometry (MS)

In mass spectrometry, N-ethylisobutyramide is expected to show a molecular ion peak corresponding to its molecular weight.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 115 | [M]⁺, molecular ion |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 44 | [C₂H₅NH]⁺ |

Chemical Reactivity and Stability

N-ethylisobutyramide is expected to exhibit typical amide chemistry. The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield isobutyric acid and ethylamine. The nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less basic and the carbonyl carbon less electrophilic compared to a ketone.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the public domain to suggest that N-ethylisobutyramide is involved in any specific biological signaling pathways or possesses significant biological activity. Further research would be required to investigate its potential pharmacological effects.

Safety and Handling

Specific safety and handling information for N-ethylisobutyramide is not widely available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted data should be confirmed by experimental analysis. All chemical syntheses and handling should be performed by trained professionals in a suitable laboratory setting.

References

Rotational Isomerism in Secondary Amides: A Technical Guide for Drug Development Professionals

Abstract

Rotational isomerism about the secondary amide bond is a critical, albeit often overlooked, phenomenon in molecular design and drug development. The partial double-bond character of the C-N bond restricts free rotation, leading to the existence of distinct cis and trans conformational isomers. The energy barrier separating these rotamers is significant, often in the range of 54–84 kJ/mol, making their interconversion a slow process on the NMR timescale.[1] This restricted rotation has profound implications for the three-dimensional structure, and therefore the function, of peptides, proteins, and small molecule drugs containing secondary amide moieties. This guide provides an in-depth technical overview of the principles of secondary amide rotational isomerism, experimental methods for its characterization, and its implications in drug design and development.

Core Principles of Secondary Amide Rotational Isomerism

The planarity of the amide bond is a cornerstone of protein and peptide structure. This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, which imparts a partial double-bond character to the C-N bond.[2][3] This resonance stabilization is also responsible for the restricted rotation around the C-N bond, giving rise to two distinct rotational isomers: cis and trans.

In the trans isomer, the substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond. Conversely, in the cis isomer, these substituents are on the same side. For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance between the substituents.[1] The cis isomer is sterically disfavored due to clashes between the Cα positions of adjacent amino acid residues in a peptide chain.[1] Consequently, the population of the cis isomer is typically low, ranging from 0.1% to 1% for many peptide bonds in aqueous solution.[3][4]

The interconversion between cis and trans isomers is a dynamic process that can be a rate-limiting step in protein folding.[1][2] The energy barrier to this rotation is influenced by several factors:

-

Steric Effects: Bulky substituents on either the carbonyl carbon or the nitrogen atom can significantly impact the rotational barrier and the relative stability of the cis and trans isomers.[2][5][6] Larger substituents tend to increase the energy of the cis state, thus favoring the trans isomer and potentially increasing the rotational barrier.[2][5]

-

Electronic Effects: The electronic nature of the substituents can modulate the double-bond character of the C-N bond. Electron-withdrawing groups can increase the rotational barrier, while electron-donating groups may decrease it.[7]

-

Solvent Polarity: The polarity of the solvent can influence the rotational barrier. More polar solvents tend to stabilize the more polar ground state of the amide, leading to a higher rotational barrier compared to the gas phase.[8]

-

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize one conformer over the other, thereby influencing the equilibrium population and the kinetics of interconversion.[6][9]

Caption: Key factors influencing the rotational isomerism of secondary amides.

Experimental Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying rotational isomerism in secondary amides.[8][10][11][12][13] The slow interconversion between cis and trans isomers on the NMR timescale often results in the observation of separate signals for each rotamer.

Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR (DNMR) is a key technique for determining the kinetic parameters of rotational isomerism. By acquiring NMR spectra at different temperatures, the coalescence of the signals for the cis and trans isomers can be observed. At low temperatures, where the interconversion is slow, distinct peaks are observed for each isomer. As the temperature is increased, the rate of interconversion increases, causing the peaks to broaden and eventually coalesce into a single, time-averaged signal.[13] Line-shape analysis of the temperature-dependent spectra allows for the determination of the rate constants for interconversion and the activation parameters, such as the Gibbs free energy of activation (ΔG‡).[7]

2D Exchange Spectroscopy (EXSY)

Two-dimensional exchange spectroscopy (EXSY) is another powerful NMR technique for studying dynamic processes like rotational isomerism.[1] In an EXSY experiment, cross-peaks are observed between the signals of exchanging species. For secondary amides, cross-peaks will appear between the corresponding proton or carbon signals of the cis and trans isomers. The intensity of these cross-peaks is related to the rate of exchange and the mixing time of the experiment. Quantitative analysis of the EXSY spectra can provide the rate constants for both the cis-to-trans and trans-to-cis interconversions.[1]

Experimental Protocol: Determination of Rotational Barrier using DNMR

-

Sample Preparation: Dissolve the amide of interest in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 10-20 mM.

-

Initial 1H NMR Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify the signals corresponding to the cis and trans isomers.

-

Variable Temperature (VT) NMR:

-

Set the starting temperature below the expected coalescence temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

-

Acquire a 1H NMR spectrum at each temperature, increasing the temperature in small increments (e.g., 5-10 K).

-

Continue acquiring spectra until the signals of interest have clearly coalesced and sharpened into a single peak.

-

-

Data Analysis:

-

Determine the coalescence temperature (Tc).

-

Use line-shape analysis software to fit the experimental spectra at different temperatures to theoretical models. This will yield the rate constants (k) at each temperature.

-

Plot ln(k/T) versus 1/T (Eyring plot) to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡).

-

Calculate the Gibbs free energy of activation (ΔG‡) at a specific temperature (e.g., 298 K) using the equation: ΔG‡ = ΔH‡ - TΔS‡.

-

Caption: Workflow for determining the rotational barrier of a secondary amide using DNMR.

Quantitative Data on Rotational Isomerism

The following tables summarize key quantitative data for the rotational isomerism of selected secondary amides.

Table 1: Rotational Barriers and Free Energy Differences for Selected Secondary Amides

| Compound | Solvent | Technique | ΔG‡ (kJ/mol) | ΔG° (kJ/mol) | cis Population (%) | Reference |

| N-Methylacetamide | DMSO | 2D EXSY | - | 16 | 0.18 | [1] |

| Ala-Tyr | H2O/D2O | 1H NMR | 76.7 | - | 0.1 - 1 | [3] |

| Ala-Ala-Tyr-Ala-Ala | H2O/D2O | 1H NMR | 64.6 | - | 0.1 - 1 | [3] |

| Ac-Cys-Ala-Phe-Cys-His-NH2 (linear) | - | 1H NMR | - | - | 0.07 - 0.12 | [4] |

| MeGlcNFm | D2O | 13C Saturation Transfer | - | - | ~23 | [14] |

| MeGlcNAc | D2O | 13C Saturation Transfer | - | - | ~1.8 | [14] |

Table 2: Rate Constants for cis-trans Interconversion

| Compound | Solvent | Temperature (K) | k(trans → cis) (s-1) | k(cis → trans) (s-1) | Reference |

| Oligopeptides | DMSO | 296 | 4-9 x 10-3 | 0.2 - 2.4 | [1] |

| Ala-Tyr | H2O/D2O | 298 | 2.4 x 10-3 | 0.6 | [3] |

| MeGlcNFm/MeGlcNAc anomers | D2O | 304-358 | 0.02 - 3.59 | 0.24 - 80 | [14] |

Implications for Drug Development

The rotational isomerism of secondary amides has significant implications for drug design and development. The presence of multiple, slowly interconverting conformers can lead to:

-

Ambiguous Structure-Activity Relationships (SAR): If the biologically active conformation is not the most populated one in solution, the observed SAR can be misleading.

-

Poor Pharmacokinetics: The different rotamers can have distinct physicochemical properties, such as solubility and membrane permeability, which can affect absorption, distribution, metabolism, and excretion (ADME).

-

Reduced Target Affinity: The need for a specific rotamer to bind to a biological target can introduce an energetic penalty for binding if the molecule must adopt a less favorable conformation.

Therefore, it is crucial for drug development professionals to consider and, where possible, control the rotational isomerism of secondary amides in drug candidates. Strategies to address this include:

-

Conformational Restriction: Introducing structural constraints, such as cyclization or bulky substituents, to favor a single, well-defined conformation.[2][15]

-

Amide Bioisosteres: Replacing the amide bond with a bioisostere that lacks rotational isomerism, such as an alkene or a fluoroalkene.[16]

-

Computational Modeling: Using computational methods to predict the relative stabilities and rotational barriers of the cis and trans isomers to guide molecular design.[2][5][10]

Caption: The impact of secondary amide rotational isomerism on drug development and potential design strategies.

Conclusion

Rotational isomerism in secondary amides is a fundamental conformational phenomenon with far-reaching consequences in chemistry and biology. For researchers, scientists, and drug development professionals, a thorough understanding of the principles governing this isomerism, the experimental techniques for its characterization, and its potential impact on molecular properties is essential. By carefully considering and controlling the rotational isomerism of secondary amides, it is possible to design more potent, selective, and effective therapeutic agents.

References

- 1. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization [ouci.dntb.gov.ua]

- 6. fiveable.me [fiveable.me]

- 7. Barriers to rotation about the amide (N–CO) and sulphenamide (N–S) bonds in methyl N-arylsulphenyl-N-benzylurethanes. A simple molecular orbital model to explain substituent effects on sulphenamide rotational barriers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. jesi.astr.ro [jesi.astr.ro]

- 12. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 14. www3.nd.edu [www3.nd.edu]

- 15. Rotational isomerism of the amide units in rotaxanes based on a cyclic tetraamide and secondary ammonium ions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-ethyl-2-methylpropanamide: Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-ethyl-2-methylpropanamide, also known as N-ethylisobutyramide. The document details the primary chemical precursors, outlines the principal synthetic pathways, and presents a generalized experimental protocol based on established chemical principles for amide bond formation.

Core Concepts: Precursors and Reaction Pathways

The synthesis of this compound is fundamentally an amide bond formation reaction. This process involves the coupling of an amine, in this case, ethylamine , with a carboxylic acid derivative, specifically a derivative of 2-methylpropanoic acid (commonly known as isobutyric acid).

The primary precursors for the synthesis of this compound are:

-

Nucleophile: Ethylamine (C₂H₅NH₂)

-

Electrophile: An activated form of 2-methylpropanoic acid ((CH₃)₂CHCOOH)

The reactivity of the 2-methylpropanoic acid derivative is crucial for the efficiency of the reaction. The common derivatives, in descending order of reactivity, are:

-

Isobutyryl chloride (2-methylpropanoyl chloride): This is the most reactive precursor, readily undergoing nucleophilic acyl substitution with ethylamine.[1] The reaction is typically rapid and exothermic.

-

Isobutyric anhydride: Another highly reactive precursor that can be used for the acylation of ethylamine.

-

Esters of Isobutyric Acid (e.g., methyl isobutyrate): These are less reactive than the acid chloride or anhydride and often require catalysts or more forcing reaction conditions.

-

Isobutyric Acid (2-methylpropanoic acid): Direct condensation of the carboxylic acid with ethylamine is the most atom-economical method but is also the most challenging, typically requiring high temperatures or the use of coupling agents to facilitate the removal of water.

The most prevalent and efficient laboratory-scale synthesis of this compound involves the reaction of isobutyryl chloride with ethylamine. This reaction proceeds via a nucleophilic addition-elimination mechanism.

Synthetic Pathways and Methodologies

The primary pathway for the synthesis of this compound is the nucleophilic acyl substitution reaction between an activated 2-methylpropanoic acid derivative and ethylamine.

Synthesis from Isobutyryl Chloride and Ethylamine (Schotten-Baumann Reaction)

This is a widely used method for forming amides from acyl chlorides and amines. The reaction is typically carried out in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

A generalized experimental workflow for this synthesis is as follows:

The logical relationship between the precursors and the final product can be visualized as a straightforward synthetic pathway.

Experimental Protocols

General Protocol for the Synthesis of this compound:

Materials:

-

Ethylamine

-

Isobutyryl chloride

-

Triethylamine (or a suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add isobutyryl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize the key properties of the precursors and the product. Note that specific reaction yields for the synthesis of this compound are not available in the cited literature; however, analogous reactions typically proceed in high yield.

Table 1: Properties of Precursors

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Ethylamine | Ethanamine | C₂H₇N | 45.08 |

| Isobutyryl chloride | 2-Methylpropanoyl chloride | C₄H₇ClO | 106.55 |

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Ethylisobutyramide |

| CAS Number | 2772-54-5 |

| Molecular Formula | C₆H₁₃NO |

| Molar Mass | 115.17 g/mol |

Table 3: Exemplary Reaction Conditions for Analogous Amide Syntheses

| Amine | Acyl Chloride | Base | Solvent | Temperature | Time | Yield |

| Aniline | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 0°C to RT | 1 h | 72% |

| Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 0°C to RT | 1 h | 81% |

Conclusion

The synthesis of this compound is a straightforward process based on fundamental principles of organic chemistry. The most efficient and common method involves the reaction of ethylamine with isobutyryl chloride under basic conditions. While a specific, detailed experimental protocol with quantitative data is not widely published, the generalized procedure provided in this guide, based on analogous reactions, offers a solid foundation for its synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve high yields and purity. For researchers and professionals in drug development, the robust nature of this amide formation reaction makes this compound and its derivatives readily accessible for further investigation and application.

References

The Genesis of a Cornerstone Functional Group: An In-depth Technical Guide to the Discovery and History of N-Substituted Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-substituted amide bond is a ubiquitous and indispensable feature of modern chemistry and biology. From the intricate architecture of proteins to the therapeutic action of numerous pharmaceuticals, this functional group's stability and versatility have established it as a cornerstone of molecular design and synthesis. This technical guide provides a comprehensive exploration of the discovery and historical development of N-substituted amides, offering insights into the seminal synthetic methodologies that have enabled their widespread application. Detailed experimental protocols for key historical syntheses, quantitative data summaries, and visualizations of reaction pathways are presented to provide a thorough resource for researchers in the chemical and pharmaceutical sciences.

I. Early Concepts and the Dawn of Amide Chemistry

The story of N-substituted amides is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. The initial focus was on understanding the elemental composition and structure of naturally occurring substances.

The Peptide Bond Hypothesis: The conceptual framework for N-substituted amides in a biological context was laid by Emil Fischer at the turn of the 20th century. In 1902, Fischer and Franz Hofmeister independently proposed that amino acids in proteins are linked by what Fischer termed "peptide bonds" – essentially, amide bonds.[1] This revolutionary idea provided a basis for understanding protein structure and paved the way for the field of peptide chemistry.[2][3][4] Fischer's work in synthesizing short peptide chains provided strong evidence for his hypothesis.[1][5]

The First Synthesis of an N-Substituted Amide: While the concept of the peptide bond was emerging, the first documented synthesis of a simple N-substituted amide occurred in 1893. The French chemist Albert Verley reported the preparation of N,N-dimethylformamide (DMF) by distilling a mixture of dimethylamine hydrochloride and potassium formate.[2][6] This synthesis marked a significant, albeit perhaps underappreciated at the time, milestone in the history of this functional group.

II. Foundational Synthetic Methodologies

The late 19th and early 20th centuries witnessed the development of several key reactions that became the bedrock of amide synthesis for decades to come.

The Schotten-Baumann Reaction (1883)

Discovered by German chemists Carl Schotten and Eugen Baumann , this reaction provided a practical method for forming amides from amines and acid chlorides.[7][8][9][10] The use of a two-phase system (an organic solvent and an aqueous base) was a key innovation, as the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[7]

General Reaction:

RCOCl + R'₂NH + NaOH → RCONR'₂ + NaCl + H₂O

Experimental Protocol: Synthesis of N-Benzylaniline (a Schotten-Baumann Reaction) [10]

-

Materials: Aniline, benzoyl chloride, 10% sodium hydroxide solution, diethyl ether.

-

Procedure:

-

Dissolve aniline in diethyl ether in a flask.

-

Add a 10% aqueous solution of sodium hydroxide to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the stirred mixture.

-

Continue stirring for 10-15 minutes after the addition is complete.

-

Separate the ethereal layer and wash it with dilute acid and then water.

-

Dry the ethereal layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Evaporate the diethyl ether to obtain crude N-benzoylaniline.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

The Beckmann Rearrangement (1886)

Discovered by Ernst Otto Beckmann , this reaction involves the acid-catalyzed rearrangement of an oxime to an N-substituted amide.[1][11][12] This method was particularly significant for the synthesis of cyclic amides (lactams).[11] The industrial synthesis of caprolactam, a precursor to Nylon 6, is a major application of this reaction.[11][13]

General Reaction:

(Conceptual representation)

Experimental Protocol: Beckmann Rearrangement of Benzophenone Oxime to Benzanilide [1]

-

Materials: Benzophenone oxime, phosphorus pentachloride, diethyl ether.

-

Procedure:

-

Dissolve benzophenone oxime in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus pentachloride to the stirred solution.

-

Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by an appropriate method like thin-layer chromatography).

-

Carefully pour the reaction mixture onto crushed ice to decompose the excess phosphorus pentachloride.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with a dilute base solution and then with water.

-

Dry the organic layer and evaporate the solvent to yield crude benzanilide.

-

Recrystallize to purify the product.

-

The Hofmann Rearrangement (1881)

Developed by August Wilhelm von Hofmann , this reaction converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate.[9][14][15][16] While the primary product is an amine, the isocyanate intermediate can be trapped with various nucleophiles to form N-substituted amides and related compounds like carbamates.[16]

General Reaction (trapping of isocyanate):

RCONH₂ + Br₂ + 2NaOH → [R-N=C=O] → (with R'OH) → RNHCOOR'

Experimental Protocol: Modified Hofmann Rearrangement to form a Carbamate [10]

-

Materials: A primary amide, N-bromosuccinimide (NBS), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), methanol.

-

Procedure:

-

To a round-bottomed flask, add the primary amide, NBS, DBU, and methanol.

-

Heat the solution at reflux for a specified time (e.g., 15 minutes).

-

Add an additional portion of NBS slowly and continue refluxing for another period (e.g., 30 minutes).

-

Remove the methanol by rotary evaporation.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic solution sequentially with dilute acid, dilute base, and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting carbamate product by chromatography or recrystallization.

-

III. The Era of Peptide Synthesis and Coupling Reagents

The mid-20th century saw a surge in interest in peptide synthesis, driven by the desire to synthesize biologically active peptides and proteins. This led to the development of new reagents and techniques for the efficient formation of amide bonds.

Carbodiimide Coupling Reagents (1955)

The introduction of dicyclohexylcarbodiimide (DCC) by John C. Sheehan and George P. Hess in 1955 was a major breakthrough in peptide synthesis.[17][18] DCC activates the carboxyl group of an amino acid, allowing it to react with the amino group of another amino acid under mild conditions.[17][18] This method significantly reduced the need for harsh conditions and protecting group strategies that were previously employed.

General Reaction:

RCOOH + R'NH₂ + DCC → RCONHR' + Dicyclohexylurea (DCU)

Experimental Protocol: DCC Coupling for Dipeptide Synthesis [14]

-

Materials: N-protected amino acid, C-protected amino acid (or its ester), DCC, an appropriate solvent (e.g., dichloromethane or DMF), and optionally an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

-

Procedure:

-

Dissolve the N-protected amino acid and the C-protected amino acid in the chosen solvent.

-

Cool the solution in an ice bath.

-

Add a solution of DCC in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to stir at a low temperature for a few hours and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), precipitates out of the solution and is removed by filtration.

-

The filtrate is then subjected to an appropriate workup procedure (e.g., washing with dilute acid and base) to remove unreacted starting materials and the catalyst.

-

The solvent is removed to yield the protected dipeptide, which can be purified by chromatography or crystallization.

-

IV. Multicomponent Reactions for Amide Synthesis

The latter half of the 20th century saw the emergence of multicomponent reactions (MCRs) as a powerful tool for the rapid synthesis of complex molecules, including N-substituted amides.

The Ugi Reaction (1959)

Discovered by Ivar Karl Ugi , this four-component reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[19][20][21][22] The Ugi reaction is known for its high atom economy and the ability to generate a great deal of molecular diversity from simple starting materials.[19]

General Reaction:

R¹CHO + R²NH₂ + R³NC + R⁴COOH → R⁴CON(R²)C(R¹)C(=O)NHR³ + H₂O

Experimental Protocol: A General Ugi Four-Component Reaction [23]

-

Materials: An aldehyde, an amine, a carboxylic acid, and an isocyanide. A polar solvent like methanol is typically used.

-

Procedure:

-

Combine the aldehyde, amine, and carboxylic acid in methanol and stir for a period to allow for the formation of the iminium ion.

-

Add the isocyanide to the reaction mixture. The reaction is often exothermic and proceeds rapidly.

-

Stir the reaction at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure.

-

The residue is then worked up, which may involve extraction with an organic solvent and washing with aqueous solutions to remove unreacted starting materials.

-

The crude product is purified by column chromatography or recrystallization.

-

The Passerini Reaction (1921)

First reported by Mario Passerini , this three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide.[6][24][25]

General Reaction:

R¹CHO + R²NC + R³COOH → R³CO-O-C(R¹)C(=O)NHR²

Experimental Protocol: A General Passerini Three-Component Reaction [6]

-

Materials: An aldehyde or ketone, a carboxylic acid, and an isocyanide. Aprotic solvents are typically used.

-

Procedure:

-

Mix the carbonyl compound and the carboxylic acid in an aprotic solvent.

-

Add the isocyanide to the mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by techniques like TLC.

-

Upon completion, the solvent is removed, and the crude product is purified, typically by column chromatography.

-

V. Quantitative Data Summary

The following tables provide a comparative overview of the key historical methods for N-substituted amide synthesis.

| Reaction Name | Year of Discovery | Key Reactants | General Product | Key Advantages |

| Hofmann Rearrangement | 1881 | Primary amide, Bromine, Base | Primary amine (or trapped isocyanate) | Carbon chain shortening; synthesis of primary amines.[26] |

| Schotten-Baumann Reaction | 1883 | Amine, Acyl chloride, Base | N-substituted amide | High yields, simple procedure, widely applicable.[8] |

| Beckmann Rearrangement | 1886 | Oxime, Acid catalyst | N-substituted amide | Synthesis of lactams, industrial applications.[13] |

| Passerini Reaction | 1921 | Isocyanide, Carbonyl, Carboxylic acid | α-acyloxy amide | Three-component, high atom economy.[25] |

| DCC Coupling | 1955 | Carboxylic acid, Amine, DCC | N-substituted amide | Mild conditions, high yields for peptide synthesis.[18] |

| Ugi Reaction | 1959 | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic acid | Bis-amide | Four-component, high diversity.[21] |

VI. Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms in the synthesis of N-substituted amides.

Caption: General workflows for the synthesis of N-substituted amides.

Caption: Simplified mechanism of the Schotten-Baumann reaction.

VII. Conclusion

The journey of the N-substituted amide, from a theoretical concept in the minds of pioneering chemists to a fundamental building block of modern science, is a testament to the evolution of organic synthesis. The historical methodologies laid out in this guide, from the classical named reactions to the advent of powerful coupling reagents and multicomponent strategies, have each played a crucial role in shaping our ability to construct complex molecules. For today's researchers, an understanding of this rich history not only provides a deeper appreciation for the tools at their disposal but also inspires the development of the next generation of innovative and efficient synthetic methods for the construction of this vital functional group.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 6. Passerini Reaction [organic-chemistry.org]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. assets-global.website-files.com [assets-global.website-files.com]

- 9. testbook.com [testbook.com]

- 10. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 13. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 14. peptide.com [peptide.com]

- 15. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 17. bachem.com [bachem.com]

- 18. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 19. Ugi reaction - Wikipedia [en.wikipedia.org]

- 20. chemistry.illinois.edu [chemistry.illinois.edu]

- 21. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ugi Reaction [organic-chemistry.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Passerini reaction - Wikipedia [en.wikipedia.org]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. scribd.com [scribd.com]

An In-depth Technical Guide to the Safety and Handling of N-ethyl-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for N-ethyl-2-methylpropanamide. It is intended for use by qualified professionals in research and development. The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, all handling and experimental procedures should be conducted with the utmost caution, adhering to established laboratory safety protocols. The information on experimental protocols is based on standardized OECD guidelines and should be adapted as necessary for specific experimental designs.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₆H₁₃NO. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | N-Ethylisobutyramide, Isobutyric ethylamide | --INVALID-LINK-- |

| CAS Number | 2772-54-5 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| Appearance | Data not available | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Flash Point | Data not available | - |

| Solubility | Data not available | - |

Hazard Identification and Classification

It is prudent to assume that this compound may present similar hazards until specific data becomes available.

Toxicological Data Summary

There is a lack of publicly available, specific quantitative toxicological data for this compound. The table below is presented as a template for where such data would be summarized. In the absence of specific data, researchers should treat the substance with a high degree of caution.

| Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | Data not available | - | - | - |

| Acute Dermal Toxicity (LD50) | Data not available | - | - | - |

| Acute Inhalation Toxicity (LC50) | Data not available | - | - | - |

| Skin Corrosion/Irritation | Data not available | - | - | - |

| Serious Eye Damage/Irritation | Data not available | - | - | - |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the generation of aerosols or dust is likely, a respirator may be necessary.

4.2. Engineering Controls

-

Work should be performed in a well-ventilated laboratory.

-

The use of a chemical fume hood is strongly recommended for all procedures involving this compound.

4.3. Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

4.4. Spills and Waste Disposal

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

If on Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Experimental Protocols (Based on OECD Guidelines)

The following are generalized experimental protocols for assessing the acute toxicity of a chemical like this compound, based on OECD Test Guidelines. These should be adapted by qualified personnel for specific experimental needs.

6.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD 425)

-

Animal Selection: Use healthy, young adult rats of a single sex (preferably females).

-

Housing and Fasting: House animals individually. Fast animals overnight before dosing.

-

Dose Administration: Administer the test substance by gavage. The volume should generally not exceed 1 mL/100g body weight.

-

Dosing Procedure:

-

Dose a single animal at a starting dose level just below the best preliminary estimate of the LD50.

-

Observe the animal for at least 48 hours.

-

If the animal survives, dose the next animal at a higher dose level.

-

If the animal dies, dose the next animal at a lower dose level.

-

Continue this sequential dosing until the stopping criteria are met (typically after observing a series of reversals in outcome).

-

-

Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

6.2. Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Preparation of Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

-

Application of Test Substance: Apply 0.5 mL (if liquid) or 0.5 g (if solid, moistened with a suitable vehicle) of the test substance to a small area (approx. 6 cm²) of the clipped skin and cover with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: After the exposure period, remove the patch and any residual test substance. Examine the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days to assess the reversibility of any effects.

-

Scoring: Score the skin reactions according to a standardized grading system (e.g., the Draize scale).

6.3. Acute Eye Irritation/Corrosion (Adapted from OECD 405)

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Application of Test Substance: Instill 0.1 mL (if liquid) or 0.1 g (if solid) of the test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score lesions of the cornea, iris, and conjunctiva. Continue observations for up to 21 days to evaluate the reversibility of any effects.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.

Potential Signaling Pathways and Mechanism of Action

The specific mechanism of action and signaling pathways affected by this compound are not well-documented. However, research on other amide-containing compounds, such as certain amide herbicides, suggests that they may interact with transient receptor potential (TRP) ion channels.[2] Specifically, the TRPA1 channel has been identified as a potential target for some amide compounds, leading to intracellular calcium influx and subsequent inflammatory responses or apoptosis.[2]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the action of an amide compound on the TRPA1 channel, leading to a cellular response.

Caption: Hypothetical activation of the TRPA1 channel by an amide compound.

Experimental Workflow for Safety Assessment

The following diagram outlines a general workflow for assessing the safety of a new chemical entity like this compound.

Caption: General workflow for chemical safety assessment.

Conclusion

While this compound is a valuable compound in research and development, the lack of comprehensive safety and toxicological data necessitates a cautious approach to its handling. This guide provides a framework for its safe use, based on general principles of chemical safety and standardized testing protocols. It is imperative that researchers consult up-to-date safety data sheets and conduct thorough risk assessments before initiating any work with this compound. As new information becomes available, handling procedures and safety precautions should be updated accordingly.

References

A Technical Guide to the Solubility of N-ethyl-2-methylpropanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-ethyl-2-methylpropanamide

This compound is a tertiary amide with the chemical formula C₆H₁₃NO. Its structure consists of a propanamide backbone with a methyl group at the 2-position and an ethyl group attached to the nitrogen atom. The presence of the carbonyl group and the N-alkyl substituent influences its polarity and hydrogen bonding capabilities, which in turn govern its solubility in different solvents. Understanding the solubility of this compound is essential for its application in various chemical processes, including synthesis, purification, and formulation.

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, based on the principle of "like dissolves like" and the known behavior of similar amides, a qualitative solubility profile can be predicted.[1] Amides are generally soluble in a variety of organic solvents.[2] The solubility of amides is comparable to that of esters.[3]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amide can act as a hydrogen bond acceptor via its carbonyl oxygen, interacting with the hydroxyl group of the alcohol.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF) | Soluble | The polar nature of both the amide and the solvent, driven by dipole-dipole interactions, facilitates dissolution. Amides are known to dissolve well in aprotic solvents.[4] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity between the amide and non-polar solvents limits mutual dissolution. The non-polar alkyl chains of the amide may offer some limited interaction with non-polar solvents.[1] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate the amide molecule. |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6] The following protocol provides a detailed procedure for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Evaporating dish or watch glass (for gravimetric analysis)[7]

-

Drying oven[8]

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Solute: The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method. The choice of method depends on the properties of the compound and the solvent.

-

3.2.1. Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.[7]

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.[8]

-

Cool the dish in a desiccator and weigh it.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/L or other appropriate units.

-

-

3.2.2. Chromatographic Analysis (HPLC or GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same chromatographic method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

-

-

3.3. Data Presentation

The determined solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and the measured solubility value with appropriate units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is sparse in the literature, its chemical structure suggests good solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents. For applications requiring precise solubility values, the detailed isothermal saturation method provided in this guide offers a robust experimental approach. Accurate determination of solubility is a critical step in the successful development and application of chemical compounds in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. teachy.ai [teachy.ai]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. bioassaysys.com [bioassaysys.com]

Stability and Degradation Pathways of N-ethyl-2-methylpropanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-methylpropanamide, a secondary amide, is a chemical entity of interest in various research and development sectors. Understanding its stability and degradation profile is crucial for ensuring product quality, safety, and efficacy in applications such as pharmaceuticals and fine chemical synthesis. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation pathways. While specific kinetic and quantitative data for this particular molecule are not extensively available in public literature, this guide synthesizes information on the general stability of aliphatic amides and provides illustrative experimental protocols for forced degradation studies as recommended by international guidelines. The primary degradation pathways discussed include hydrolysis, oxidation, and photodecomposition.

Introduction

Amide bonds are fundamental in chemistry and biology, recognized for their significant stability.[1] this compound, also known as N-ethylisobutyramide, is a secondary amide featuring an ethyl group attached to the nitrogen and an isopropyl group attached to the carbonyl carbon. Its chemical structure dictates its physicochemical properties and susceptibility to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3] These studies are typically conducted under more severe conditions than accelerated stability testing and include exposure to acid, base, oxidative agents, light, and heat.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | N-Ethylisobutyramide | [5] |

| CAS Number | 2772-54-5 | [5] |

| Molecular Formula | C6H13NO | [6] |

| Molecular Weight | 115.17 g/mol | [5] |

Degradation Pathways

The primary degradation pathways anticipated for this compound are hydrolysis, oxidation, and photolysis.

Hydrolysis

Hydrolysis of the amide bond is a common degradation route, typically occurring under acidic or basic conditions.[7] The reaction involves the cleavage of the C-N bond to yield a carboxylic acid (2-methylpropanoic acid) and an amine (ethylamine). The rate of hydrolysis is generally slow at neutral pH and is significantly accelerated by the presence of acids or bases.[8]

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[9]

References

- 1. This compound | 2772-54-5 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sgs.com [sgs.com]

- 5. This compound | C6H13NO | CID 528630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanamide, N-ethyl-2-methyl [webbook.nist.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Quantum Mechanical Modeling of N-Alkylamides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum mechanical (QM) modeling to the study of N-alkylamides, a crucial class of molecules with significant relevance in biological systems and drug design. This document provides a comprehensive overview of the theoretical and experimental approaches used to understand the conformational landscape, hydrogen bonding interactions, spectroscopic signatures, and reactivity of these compounds.

Introduction to N-Alkylamides

N-alkylamides are organic compounds characterized by an alkyl group attached to the nitrogen atom of an amide functional group. The amide bond is a fundamental component of peptides and proteins, making N-alkylamides excellent model systems for studying the properties of the peptide backbone. Their structural and electronic characteristics, particularly the planarity of the amide group and the potential for cis-trans isomerism, govern their biological activity and interactions with molecular targets. Quantum mechanical modeling offers a powerful computational lens to investigate these properties at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Theoretical Methods in Quantum Mechanical Modeling

The foundation of QM modeling lies in solving the Schrödinger equation for a given molecular system. Due to the complexity of this equation for multi-atom systems, various approximations and computational methods are employed.

A typical workflow for quantum mechanical calculations on N-alkylamides involves several key steps, from initial structure generation to the analysis of computed properties.

A Technical Guide to the Theoretical Study of Amide Molecular Interactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The amide functional group is a cornerstone of chemistry and biology, forming the peptide bonds that link amino acids into proteins and serving as a critical component in numerous synthetic polymers and pharmaceutical compounds.[1] The non-covalent interactions involving the amide group—such as hydrogen bonds, π-interactions, and n→π* interactions—are fundamental drivers of molecular recognition, protein folding and stability, and ligand-receptor binding.[2][3] A deep understanding of the nature and strength of these interactions is therefore paramount for advancements in biochemistry, materials science, and rational drug design.

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study amide molecular interactions. It summarizes key quantitative findings from foundational research, details the computational protocols employed, and visualizes complex workflows and interaction patterns to offer a comprehensive resource for professionals in the field.

Fundamentals of Amide Interactions

The unique electronic structure of the amide group, characterized by resonance between the nitrogen lone pair and the carbonyl π-system, results in a planar geometry and a significant dipole moment. This structure dictates the types of non-covalent interactions it can participate in.

-

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in forming the secondary structures of proteins (α-helices and β-sheets) and in mediating interactions with water and other polar molecules.[1][3]

-

Aromatic and π-Interactions: The amide group can interact favorably with aromatic rings (e.g., phenylalanine, tyrosine) through amide–π interactions. These interactions, driven by a combination of electrostatic and dispersion forces, contribute significantly to protein stability.[4][5]

-

n→π Interactions:* A more subtle but important interaction involves the delocalization of an electron lone pair (n) from a carbonyl oxygen into the antibonding orbital (π) of a nearby carbonyl group. These n→π interactions, though weak, are prevalent in protein backbones and contribute to conformational stability.[6][7]

Theoretical Methodologies and Protocols

Modern computational chemistry provides a powerful toolkit for dissecting the energetics and geometries of amide interactions at the atomic level. The primary methods employed are Quantum Mechanics (QM), Molecular Mechanics (MM), and Molecular Dynamics (MD) simulations.

Quantum Mechanics (QM) Methods

QM methods solve the Schrödinger equation to describe the electronic structure of a molecule, offering high accuracy for studying small molecular systems.

Detailed Protocol for a Typical DFT Calculation:

-